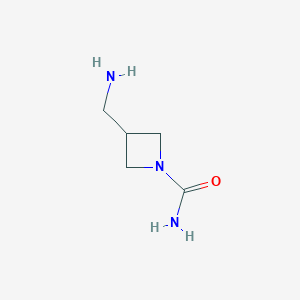
3-(Aminomethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)azetidine-1-carboxamide is a chemical compound with the molecular formula C5H11N3O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)azetidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. This reaction can be catalyzed by various metal catalysts under controlled conditions . Another approach involves the functionalization of azetidine derivatives through C(sp3)–H functionalization and subsequent amination reactions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of the STAT3 pathway, which is involved in cell growth and differentiation . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different biological activity.
Proline-based STAT3 inhibitors: Compounds with similar inhibitory effects on the STAT3 pathway.
Uniqueness
3-(Aminomethyl)azetidine-1-carboxamide is unique due to its specific structural configuration and the presence of an aminomethyl group, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway with high affinity makes it a valuable compound in cancer research .
Propiedades
Fórmula molecular |
C5H11N3O |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3-(aminomethyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C5H11N3O/c6-1-4-2-8(3-4)5(7)9/h4H,1-3,6H2,(H2,7,9) |
Clave InChI |
CTPMHNRIGIGCPF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)

![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
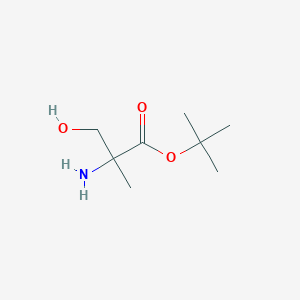
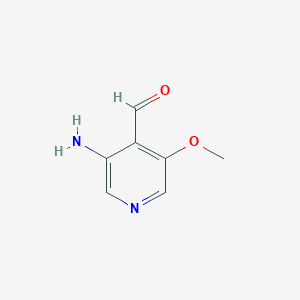
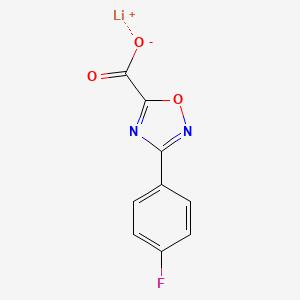
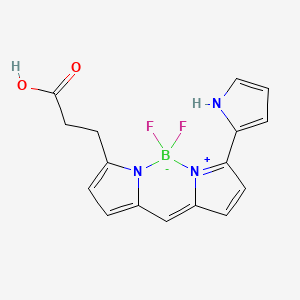

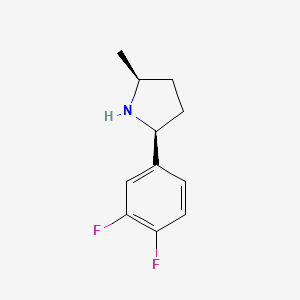

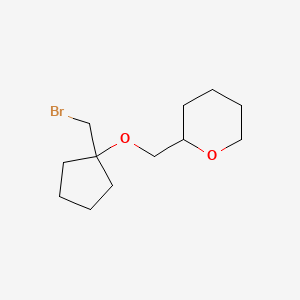
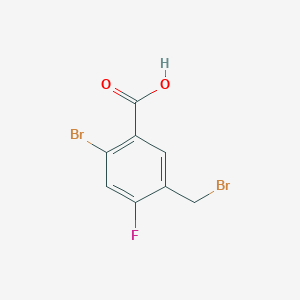
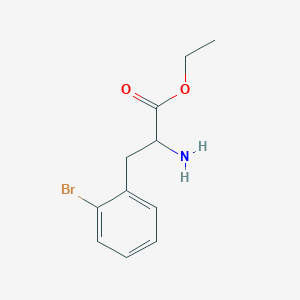
![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)
